

Application Notes and Protocols for L-Tyrosine Aminotransferase (TAT) Activity Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Tyrosine*

Cat. No.: *B559521*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

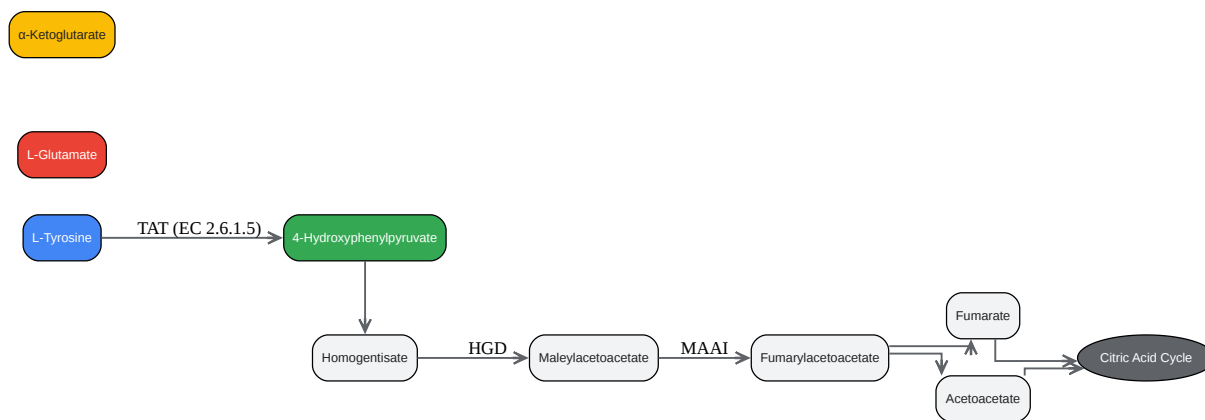
Introduction

L-Tyrosine aminotransferase (TAT), also known as tyrosine transaminase, is a pyridoxal phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism.^{[1][2]} It catalyzes the first and rate-limiting step in the catabolism of **L-tyrosine**, transferring the amino group from tyrosine to α -ketoglutarate to form p-hydroxyphenylpyruvate and L-glutamate.^{[1][2]} This enzymatic reaction is central to the overall process of tyrosine degradation. Dysregulation of TAT activity is associated with metabolic disorders such as tyrosinemia type II, making the enzyme a subject of interest in biomedical research and a potential target for therapeutic intervention.^{[3][4]}

These application notes provide detailed protocols for the enzymatic assay of **L-Tyrosine** aminotransferase activity, suitable for inhibitor screening and kinetic studies. The primary method described is a continuous spectrophotometric assay, which offers sensitivity and ease of use.

Signaling Pathway

L-Tyrosine aminotransferase is the initial enzyme in the tyrosine catabolism pathway. The product of the TAT-catalyzed reaction, 4-hydroxyphenylpyruvate, is further metabolized through a series of enzymatic steps, ultimately yielding fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.^{[1][5]}



[Click to download full resolution via product page](#)

Figure 1: Tyrosine Catabolism Pathway

Quantitative Data Summary

The following table summarizes key quantitative data for **L-Tyrosine** aminotransferase activity. These values can vary depending on the enzyme source and assay conditions.

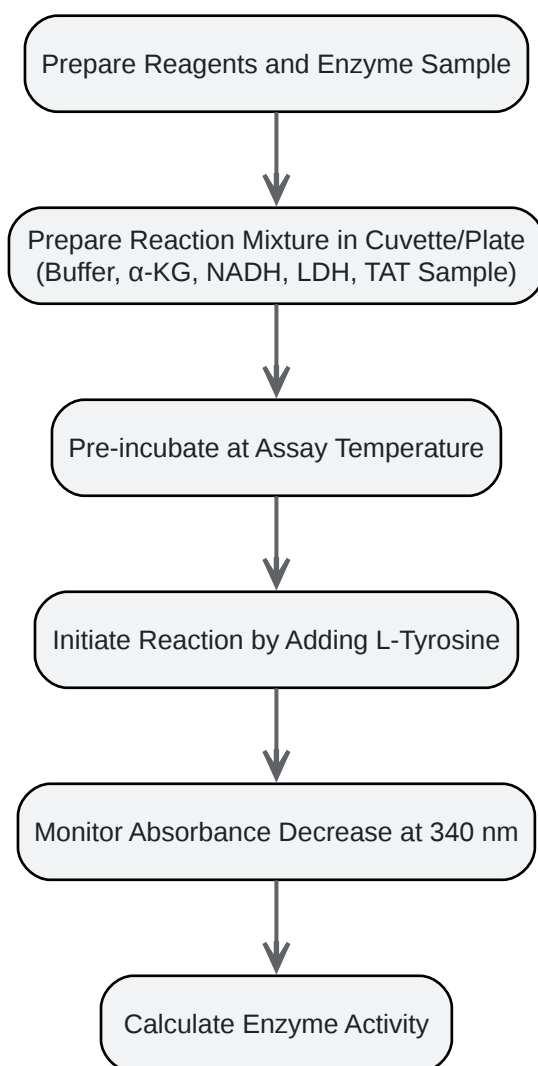
Parameter	Value	Enzyme Source	Notes and Reference
Km for L-Tyrosine	3.5 ± 0.9 mM	Leishmania donovani	Optimal activity at pH 8.0 and 50°C.
Km for Pyridoxal-5'-phosphate (PLP)	23.59 ± 3.99 µM	Leishmania donovani	The phosphate group is vital for enzyme activity.
Vmax	11.7 ± 1.5 µmol/min/µg	Leishmania donovani	
kcat	83 s ⁻¹	Human (recombinant)	With Tyr/α-ketoglutarate substrate pair.[3]
Optimal pH	8.0	Leishmania donovani	
Optimal Temperature	50 °C	Leishmania donovani	
IC50 (Phenelzine)	50 µM	Rat liver homogenate	Phenelzine acts as an inhibitor.[6]
Ki (β-N-oxalyl-L-α,β-diaminopropionic acid)	2.0 ± 0.1 mM	Not specified	Non-competitive inhibition with respect to tyrosine.[7]

Experimental Protocols

Principle of the Assay

The activity of **L-Tyrosine** aminotransferase can be determined using a continuous spectrophotometric assay. This method relies on a coupled-enzyme reaction where the production of p-hydroxyphenylpyruvate is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[8]

Experimental Workflow



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow

Materials and Reagents

- L-Tyrosine
- α-Ketoglutarate (α-KG)
- Pyridoxal-5'-phosphate (PLP)
- β-Nicotinamide adenine dinucleotide, reduced form (NADH)
- L-Lactic dehydrogenase (LDH)

- Potassium phosphate buffer (pH 7.5)
- Enzyme sample (e.g., purified TAT, cell lysate)
- Spectrophotometer capable of reading at 340 nm
- Cuvettes or 96-well UV-transparent plates

Reagent Preparation

- Potassium Phosphate Buffer (100 mM, pH 7.5): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.5.
- **L-Tyrosine** Stock Solution (20 mM): Dissolve **L-Tyrosine** in the potassium phosphate buffer. Gentle heating may be required to fully dissolve.
- α -Ketoglutarate Stock Solution (100 mM): Dissolve α -KG in the potassium phosphate buffer.
- PLP Stock Solution (1 mM): Dissolve PLP in the potassium phosphate buffer. Store protected from light.
- NADH Stock Solution (10 mM): Dissolve NADH in the potassium phosphate buffer. Prepare fresh daily.
- LDH Stock Solution (1000 units/mL): Commercially available. Dilute in potassium phosphate buffer as needed.

Sample Preparation

- Tissue Homogenates: Homogenize tissues in a suitable lysis buffer (e.g., potassium phosphate buffer with protease inhibitors). Centrifuge to remove cellular debris and collect the supernatant.
- Cell Lysates: Harvest cells and lyse them using sonication or a suitable lysis buffer. Centrifuge to pellet debris and use the clear supernatant for the assay.
- Purified Enzyme: Dilute the purified enzyme to the desired concentration in potassium phosphate buffer.

Assay Protocol (Spectrophotometric)

- Set the spectrophotometer to 340 nm and the temperature to 37°C.
- In a cuvette, prepare the reaction mixture with the following components in the specified final concentrations:
 - Potassium Phosphate Buffer (pH 7.5): to a final volume of 1 mL
 - α -Ketoglutarate: 10 mM
 - PLP: 0.1 mM
 - NADH: 0.2 mM
 - LDH: 10 units/mL
 - Enzyme sample (adjust volume for linear reaction rate)
- Mix gently and pre-incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to record any background NADH oxidation.
- Initiate the reaction by adding **L-Tyrosine** to a final concentration of 2 mM.
- Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
- Record the rate of absorbance change ($\Delta A_{340}/\text{min}$).

Calculation of Enzyme Activity

The activity of **L-Tyrosine** aminotransferase is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$.

$$\text{Enzyme Activity (U/mL)} = (\Delta A_{340}/\text{min}) / (6.22 * \text{path length (cm)}) * (\text{Total reaction volume (mL)} / \text{Enzyme volume (mL)})$$

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute under the specified assay conditions.

Controls

- Blank: A reaction mixture without the enzyme sample to measure the rate of non-enzymatic NADH oxidation.
- Negative Control: A reaction mixture without **L-Tyrosine** to ensure that the observed activity is substrate-dependent.
- Positive Control (for inhibitor screening): A known inhibitor of TAT, such as phenelzine, can be included to validate the assay's ability to detect inhibition.[6]

Fluorometric Assay Protocol

For higher sensitivity, a fluorometric assay can be employed. This assay measures the production of glutamate, which is then used in a coupled enzymatic reaction to generate a fluorescent product.[9] Commercial kits are available for this purpose and their specific protocols should be followed. The general principle involves the transamination of tyrosine by TAT to produce glutamate. The glutamate then reacts with a developer and an enzyme mix to convert a non-fluorescent probe into a fluorescent product, which can be measured at its specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]

Conclusion

The provided protocols offer robust and reliable methods for measuring **L-Tyrosine** aminotransferase activity. The spectrophotometric assay is a classic and widely used method suitable for most applications. For studies requiring higher sensitivity, the fluorometric assay presents a viable alternative. Careful optimization of enzyme concentration and substrate concentrations may be necessary to ensure that the reaction rate is linear and within the detection limits of the instrument. These assays are valuable tools for characterizing the kinetic properties of TAT and for high-throughput screening of potential modulators of its activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]
- 3. The narrow substrate specificity of human tyrosine aminotransferase--the enzyme deficient in tyrosinemia type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of aromatic L-amino acid decarboxylase and tyrosine aminotransferase by the monoamine oxidase inhibitor phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tyrosine aminotransferase by beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, the Lathyrus sativus neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NADH-coupled spectrophotometric assay of tyrosine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for L-Tyrosine Aminotransferase (TAT) Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b559521#enzymatic-assay-for-l-tyrosine-aminotransferase-activity-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com